Vancomycin CDP-1 Vancomycin CDP-1
Brand Name: Vulcanchem
CAS No.: 55598-85-1
VCID: VC0139661
InChI: InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)
SMILES: CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Molecular Formula: C₆₆H₇₄Cl₂N₈O₂₅
Molecular Weight: 1450.2 g/mol

Vancomycin CDP-1

CAS No.: 55598-85-1

Reference Standards

VCID: VC0139661

Molecular Formula: C₆₆H₇₄Cl₂N₈O₂₅

Molecular Weight: 1450.2 g/mol

Vancomycin CDP-1 - 55598-85-1

CAS No. 55598-85-1
Product Name Vancomycin CDP-1
Molecular Formula C₆₆H₇₄Cl₂N₈O₂₅
Molecular Weight 1450.2 g/mol
IUPAC Name 49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid
Standard InChI InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95)
Standard InChIKey OGMARHJAPWBNFA-UHFFFAOYSA-N
SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Canonical SMILES CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O
Synonyms 45-[[2-O-(3-Amino-2,3,6-trideoxy-3-C-methyl-α-L-arabinohexopyranosyl)-β-D-glucopyranosyl]oxy]-11,20-dichloro-1,2,3,4,5,6,7,8,24,25,26,27,37,38,39,39a-hexadecahydro-8,23,29,31,33-pentahydroxy-7-[[4-methyl-2-(methylamino)-1-oxopentyl]amino]-2,6,25,39,4
PubChem Compound 180517
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator